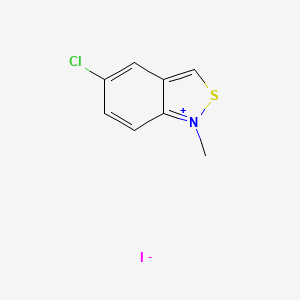
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the benzothiazole ring, with an iodide ion as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazoles.
Applications De Recherche Scientifique
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methylbenzothiazole
- 1-Methyl-2,1-benzothiazol-1-ium iodide
- 5-Chloro-1-methylimidazole
Uniqueness
5-Chloro-1-methyl-2,1-benzothiazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzothiazole ring, along with the iodide counterion, makes it particularly useful in various synthetic and research applications.
Propriétés
Numéro CAS |
50609-27-3 |
|---|---|
Formule moléculaire |
C8H7ClINS |
Poids moléculaire |
311.57 g/mol |
Nom IUPAC |
5-chloro-1-methyl-2,1-benzothiazol-1-ium;iodide |
InChI |
InChI=1S/C8H7ClNS.HI/c1-10-8-3-2-7(9)4-6(8)5-11-10;/h2-5H,1H3;1H/q+1;/p-1 |
Clé InChI |
FRXFHHOBYLFWKG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC(=CC2=CS1)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


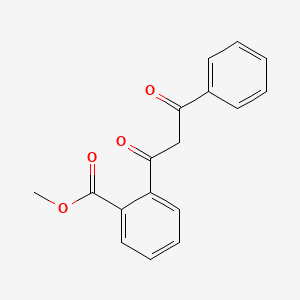

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
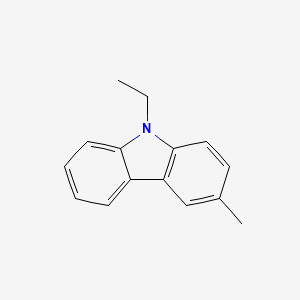
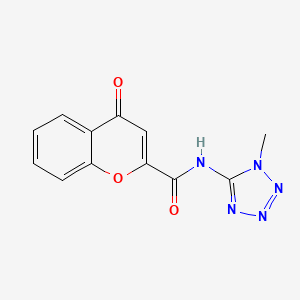
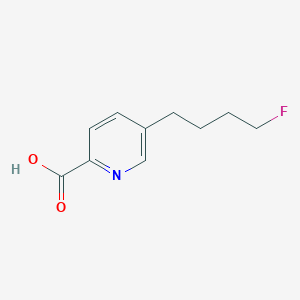
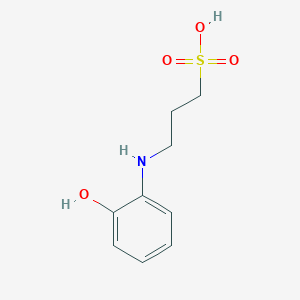
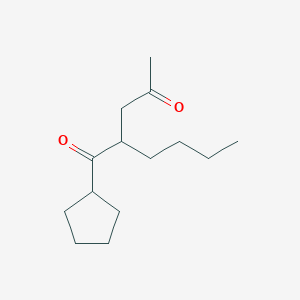
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
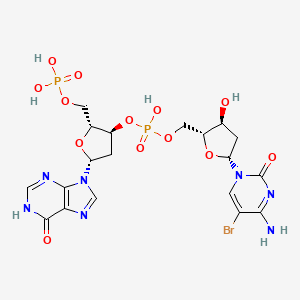


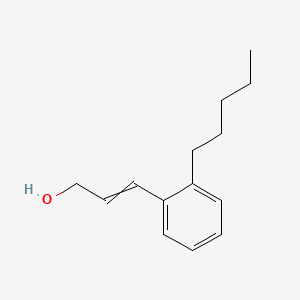
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
